molecular formula C16H13Cl3N2OS B14951404 2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dichlorobenzylidene)acetohydrazide

2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dichlorobenzylidene)acetohydrazide

Cat. No.: B14951404
M. Wt: 387.7 g/mol
InChI Key: WOCNLONJMPWQRO-DNTJNYDQSA-N
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Description

2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dichlorophenyl group, and an acetohydrazide moiety. Its molecular formula is C18H13Cl3N4OS3, and it has a molecular weight of 503.882 g/mol .

Preparation Methods

The synthesis of 2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves several steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to produce 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the expression of certain genes or proteins. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer therapy .

Comparison with Similar Compounds

2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H13Cl3N2OS

Molecular Weight

387.7 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Cl3N2OS/c17-13-4-1-11(2-5-13)9-23-10-16(22)21-20-8-12-3-6-14(18)7-15(12)19/h1-8H,9-10H2,(H,21,22)/b20-8+

InChI Key

WOCNLONJMPWQRO-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=CC=C1CSCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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